molecular formula C28H28O12 B11159190 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B11159190
M. Wt: 556.5 g/mol
InChI Key: SBHLOPJFMRUCQH-HOZVGSINSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzo[c]chromene core and a glucopyranoside moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves multiple steps. One common approach is the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside apart is its specific combination of a benzo[c]chromene core with a glucopyranoside moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research .

Properties

Molecular Formula

C28H28O12

Molecular Weight

556.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H28O12/c1-13-21(11-10-19-18-8-6-7-9-20(18)27(33)40-23(13)19)38-28-26(37-17(5)32)25(36-16(4)31)24(35-15(3)30)22(39-28)12-34-14(2)29/h6-11,22,24-26,28H,12H2,1-5H3/t22-,24-,25+,26-,28-/m1/s1

InChI Key

SBHLOPJFMRUCQH-HOZVGSINSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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